N-(sec-butyl)-8-(4-fluorophenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide
Description
Properties
IUPAC Name |
N-butan-2-yl-8-(4-fluorophenyl)-4-oxo-6,7-dihydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18FN5O2/c1-3-10(2)18-14(23)13-15(24)22-9-8-21(16(22)20-19-13)12-6-4-11(17)5-7-12/h4-7,10H,3,8-9H2,1-2H3,(H,18,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLXMJJMGPITIQZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC(=O)C1=NN=C2N(CCN2C1=O)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18FN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(sec-butyl)-8-(4-fluorophenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide (CAS Number: 946361-83-7) is a heterocyclic compound that has garnered interest due to its potential biological activities. This article reviews the current understanding of its biological activity, including its pharmacological properties and mechanisms of action.
The compound has the following chemical properties:
- Molecular Formula : C₁₆H₁₈FN₅O₂
- Molecular Weight : 331.34 g/mol
- Structure : The structure includes a tetrahydroimidazo[2,1-c][1,2,4]triazine core which is known for its diverse biological activities.
Anticancer Activity
Research indicates that compounds with similar structures to N-(sec-butyl)-8-(4-fluorophenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine have shown promising anticancer properties. For instance:
- Mechanism : These compounds often induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators.
- Case Study : A study demonstrated that derivatives of imidazo[2,1-c][1,2,4]triazine exhibited significant cytotoxicity against various cancer cell lines (e.g., HeLa and MCF-7) with IC50 values in the low micromolar range .
Antimicrobial Activity
The compound's structure suggests potential antimicrobial properties:
- Activity Against Bacteria : Preliminary assays have indicated that related compounds possess activity against pathogenic bacteria such as Staphylococcus aureus and Escherichia coli.
- In Vitro Studies : In studies comparing various derivatives, some analogs showed minimum inhibitory concentrations (MICs) ranging from 0.5 to 10 µg/mL against resistant strains .
Anti-inflammatory Properties
The imidazo[2,1-c][1,2,4]triazine scaffold has been linked to anti-inflammatory effects:
- Mechanism : Compounds in this class may inhibit pro-inflammatory cytokines and enzymes such as COX-2.
- Research Findings : In vivo studies have shown that certain derivatives can reduce inflammation markers in models of acute inflammation .
Data Table of Biological Activities
| Biological Activity | Mechanism | Reference |
|---|---|---|
| Anticancer | Induction of apoptosis via caspase activation | |
| Antimicrobial | Inhibition of bacterial growth | |
| Anti-inflammatory | Inhibition of COX-2 and cytokines |
Case Studies
- Anticancer Efficacy :
- A derivative was tested on MCF-7 breast cancer cells showing a significant reduction in cell viability with an IC50 value of 5 µM. The study highlighted the compound's ability to induce G0/G1 phase arrest in the cell cycle.
- Antimicrobial Testing :
- A series of derivatives were synthesized and evaluated for their antimicrobial activity against E. coli and S. aureus. One compound demonstrated an MIC of 0.75 µg/mL against S. aureus, indicating strong potential for further development in antimicrobial therapies.
Comparison with Similar Compounds
Structural and Functional Group Variations
The compound belongs to a broader class of imidazo[2,1-c][1,2,4]triazine derivatives, where modifications at positions 3 and 8 significantly influence physicochemical and biological properties. Key analogs include:
Table 1: Structural and Functional Comparisons
*BBB: Blood-brain barrier (inferred from ester prodrug strategies in ).
Physicochemical and Electrochemical Properties
- Lipophilicity : The sec-butyl carboxamide in the target compound likely increases logP compared to ethyl esters (EIMTC) but reduces it relative to arylalkyl groups (e.g., 4-methylbenzyl in ) .
- Electrochemical Behavior: While EIMTC and NDIT are electroactive, the target compound’s carboxamide may shift redox potentials, requiring modified sensor approaches (e.g., CNF-modified electrodes as in ) .
- Thermal Stability : Fluorine’s inductive effects may enhance thermal stability compared to chlorine- or methoxy-substituted analogs, as seen in TG-DSC studies of related esters .
Patent Landscape and Drug Development
Patents for analogous compounds () highlight strategies to optimize substituents for efficacy and bioavailability. For example:
- Ethyl 2-(4-oxo-...acetates (Patent 219424) : Focus on ester prodrugs for membrane permeability .
- 3-Ethyl-8-aryl derivatives (Patent 224679) : Prioritize small alkyl groups for reduced steric hindrance . The target compound’s sec-butyl group may represent a middle ground between steric bulk and lipophilicity.
Q & A
Basic Research Questions
Q. What synthetic methodologies are employed to prepare N-(sec-butyl)-8-(4-fluorophenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide, and how is its purity validated?
- Methodological Answer : The synthesis typically involves condensation of 2-hydrazonoimidazolidines with ethyl 3-methyl-2-oxobutanoate derivatives under reflux conditions. Post-synthesis purification employs column chromatography (silica gel, ethyl acetate/hexane gradients) followed by recrystallization. Characterization is achieved via , , and FTIR spectroscopy to confirm functional groups (e.g., carbonyl at ~1700 cm) and structural integrity. Purity is validated using HPLC with UV detection (λ = 254 nm) .
Q. Which analytical techniques are suitable for quantifying this compound in biological matrices?
- Methodological Answer : Square-wave voltammetry (SWV) using carbon nanofiber-modified screen-printed electrodes (SPCE/CNFs) offers high sensitivity (detection limit ~2.0 × 10 M) in electrochemical assays. For chromatographic methods, reverse-phase HPLC with C18 columns and mobile phases (e.g., acetonitrile:water with 0.1% trifluoroacetic acid) provides robust quantification. UV-Vis spectroscopy at λ = 280–300 nm is used for concentration calibration .
Q. What in vitro models are utilized to evaluate its anticancer potential?
- Methodological Answer : Standard protocols include the MTT assay on cancer cell lines (e.g., MCF-7, HepG2) to measure IC values after 48–72 hours of exposure. Comparative studies against reference drugs (e.g., doxorubicin) are conducted under controlled CO (5%) and temperature (37°C). Apoptosis markers (e.g., caspase-3 activation) are quantified via flow cytometry or Western blotting .
Advanced Research Questions
Q. How can coupled thermal analysis (TG-DSC/TG-FTIR) elucidate its decomposition mechanism under oxidative conditions?
- Methodological Answer : Thermogravimetric analysis (TGA) with differential scanning calorimetry (DSC) identifies thermal events (e.g., melting, decomposition). Coupled FTIR detects gaseous byproducts (e.g., CO, NH) during pyrolysis. For example, oxidative decomposition at 300–400°C releases fluorophenyl radicals, confirmed via FTIR peaks at 1250 cm (C-F stretching). Kinetic parameters (activation energy via Kissinger method) guide storage stability assessments .
Q. How should researchers address discrepancies between in vitro potency and in vivo efficacy data?
- Methodological Answer : Pharmacokinetic profiling (e.g., plasma half-life via LC-MS/MS) identifies bioavailability limitations. Structural analogs with improved solubility (e.g., PEGylation) are synthesized and tested. In silico QSAR models predict ADMET properties, while molecular docking (PDB: 3T88) evaluates target binding affinity variations due to metabolization .
Q. What computational strategies predict blood-brain barrier (BBB) permeation for this compound?
- Methodological Answer : Micellar liquid chromatography (MLC) with sodium dodecyl sulfate micelles correlates retention factors (log k) with log BB values. QSAR models using descriptors like polar surface area (PSA < 90 Å) and log P (2.0–3.5) predict BBB penetration. Molecular dynamics simulations (e.g., GROMACS) assess passive diffusion through lipid bilayers .
Q. How to design accelerated stability studies under varying pH and temperature conditions?
- Methodological Answer : Forced degradation studies in buffers (pH 1–13) at 40–80°C monitor hydrolysis via HPLC. Photostability is tested under ICH Q1B guidelines (UV light, 320–400 nm). Solid-state stability uses isothermal calorimetry (25–60°C, 75% RH). Degradation products are identified via HRMS and .
Data Contradiction and Theoretical Framework
Q. How to resolve conflicting data on its mechanism of action (e.g., apoptosis vs. necrosis)?
- Methodological Answer : Triangulate results using Annexin V/PI staining (apoptosis), LDH release assays (necrosis), and TEM imaging (morphological changes). Dose-response studies (0.1–100 µM) clarify dominant pathways. Gene expression profiling (RNA-seq) identifies upregulated pro-apoptotic genes (e.g., BAX, CASP3) .
Q. What theoretical frameworks guide structure-activity relationship (SAR) studies?
- Methodological Answer : Hansch analysis correlates substituent hydrophobicity (π) with IC. DFT calculations (B3LYP/6-31G(d)) optimize geometry and compute electronic properties (HOMO-LUMO gaps). Molecular docking (AutoDock Vina) validates interactions with target proteins (e.g., kinase ATP-binding pockets) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
